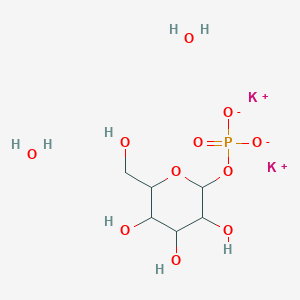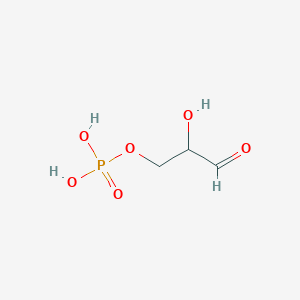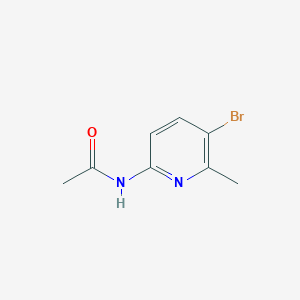
2-乙酰氨基-5-溴-6-甲基吡啶
描述
2-Acetylamino-5-bromo-6-methylpyridine is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is primarily used in research and development within the fields of chemistry and biology.
科学研究应用
2-Acetylamino-5-bromo-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
安全和危害
作用机制
Target of Action
2-Acetylamino-5-bromo-6-methylpyridine, also known as N-(5-bromo-6-methylpyridin-2-yl)acetamide, primarily targets specific enzymes or receptors involved in cellular signaling pathways. The exact primary targets can vary depending on the context of its use, but it is often associated with kinase inhibition, particularly p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress signaling .
Mode of Action
The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. For instance, when targeting p38α MAPK, 2-Acetylamino-5-bromo-6-methylpyridine competes with ATP for binding to the kinase’s active site. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to inflammatory responses .
Biochemical Pathways
By inhibiting p38α MAPK, 2-Acetylamino-5-bromo-6-methylpyridine disrupts several key biochemical pathways. This kinase is involved in the regulation of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38α MAPK leads to reduced production of these cytokines, thereby modulating inflammatory responses. Additionally, this inhibition can affect other pathways related to cell differentiation, apoptosis, and stress responses .
Pharmacokinetics
The pharmacokinetics of 2-Acetylamino-5-bromo-6-methylpyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target enzymes are highly expressed. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The bioavailability of the compound can be influenced by factors such as its solubility and the presence of metabolic enzymes .
Result of Action
At the molecular level, the inhibition of p38α MAPK by 2-Acetylamino-5-bromo-6-methylpyridine results in decreased phosphorylation of downstream targets, leading to reduced inflammatory signaling. At the cellular level, this translates to lower levels of pro-inflammatory cytokines and a dampened inflammatory response. This can be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or psoriasis .
Action Environment
The efficacy and stability of 2-Acetylamino-5-bromo-6-methylpyridine can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other chemicals can affect its stability and solubility. In biological systems, factors such as enzyme expression levels, the presence of competing substrates, and the overall metabolic state of the organism can impact the compound’s action. Ensuring optimal conditions for stability and bioavailability is crucial for maximizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-bromo-6-methylpyridine typically involves the bromination of 2-amino-6-methylpyridine followed by acetylation. One common method involves dissolving 2-amino-6-methylpyridine and anhydrous sodium acetate in glacial acetic acid, followed by the addition of bromine in acetic acid at a controlled temperature . The reaction mixture is then stirred at a low temperature to complete the bromination process. The resulting product is then acetylated using acetic anhydride to yield 2-Acetylamino-5-bromo-6-methylpyridine.
Industrial Production Methods
Industrial production methods for 2-Acetylamino-5-bromo-6-methylpyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
化学反应分析
Types of Reactions
2-Acetylamino-5-bromo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The acetyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: N-oxides of 2-Acetylamino-5-bromo-6-methylpyridine.
Reduction Products: Corresponding amines and other reduced derivatives.
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: A precursor in the synthesis of 2-Acetylamino-5-bromo-6-methylpyridine.
2-Bromo-5-methylpyridine: Another brominated pyridine derivative with different functional groups.
2-Acetylamino-6-methylpyridine: Similar structure but without the bromine atom.
Uniqueness
2-Acetylamino-5-bromo-6-methylpyridine is unique due to the presence of both the bromine atom and the acetylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBWQGWJCPCZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359270 | |
| Record name | N-(5-Bromo-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142404-84-0 | |
| Record name | N-(5-Bromo-6-methyl-2-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142404-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


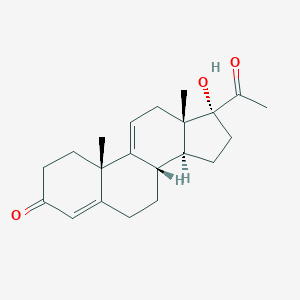
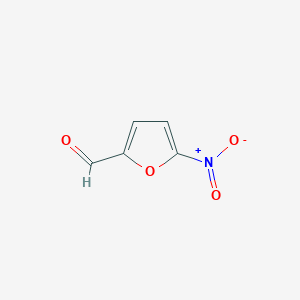




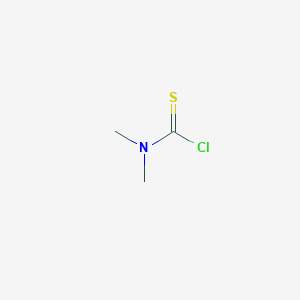

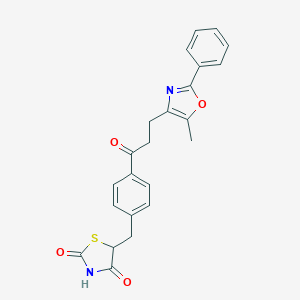
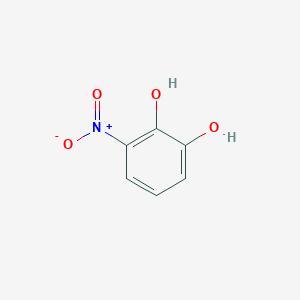
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
